

using N-6-Methyl-2-deoxyadenosine-d3 as an internal standard

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Compound of Interest

Compound Name: N-6-Methyl-2-deoxyadenosine-d3

Cat. No.: B12370265

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An Application Note on the Quantitative Analysis of N-6-Methyl-2'-deoxyadenosine in Genomic DNA using **N-6-Methyl-2-deoxyadenosine-d3** as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-6-methyl-2'-deoxyadenosine (m6dA) is a DNA modification present in the genomes of various organisms, from bacteria to mammals.[1] Emerging evidence suggests that m6dA plays a significant role in a range of biological processes, including the regulation of gene expression and cellular responses to environmental stress.[1][2] The accurate quantification of m6dA in genomic DNA is crucial for understanding its physiological and pathological functions. This application note describes a robust and sensitive method for the quantification of m6dA in genomic DNA using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and N-6-Methyl-2-deoxyadenosine-d3 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4]

Data Presentation

The following tables summarize the typical quantitative performance of the LC-MS/MS method for the analysis of N-6-methyl-2'-deoxyadenosine (m6dA).



Table 1: LC-MS/MS Parameters for m6dA and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-6-methyl-2'- deoxyadenosine (m6dA)	266.1	150.1	15
N-6-Methyl-2- deoxyadenosine-d3 (m6dA-d3)	269.1	153.1	15

Table 2: Calibration Curve and Linearity

Analyte	Concentration	Calibration Curve	Correlation
	Range (ng/mL)	Equation	Coefficient (r²)
m6dA	0.1 - 100	y = 0.025x + 0.001	> 0.998

Table 3: Method Validation Parameters

Parameter	Result
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%
Matrix Effect (%)	95 - 105%

Experimental Protocols

Sample Preparation: DNA Extraction



Genomic DNA can be extracted from cells or tissues using commercially available kits or standard phenol-chloroform extraction methods. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

Enzymatic Hydrolysis of Genomic DNA

This protocol describes the enzymatic digestion of genomic DNA to its constituent nucleosides.

Materials:

- Purified genomic DNA
- Nuclease P1
- Alkaline Phosphatase
- Reaction Buffer (e.g., 10 mM ammonium acetate, pH 5.3)
- N-6-Methyl-2-deoxyadenosine-d3 (internal standard)

Procedure:

- To 1-5 μg of genomic DNA, add a known amount of N-6-Methyl-2-deoxyadenosine-d3 internal standard.
- Add 10 units of Nuclease P1 and incubate at 50°C for 2 hours.
- Add 10 units of Alkaline Phosphatase and adjust the pH to ~8.0 with ammonium bicarbonate.
- Incubate the mixture at 37°C for an additional 2 hours.
- After incubation, centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.
- Collect the supernatant containing the nucleosides for LC-MS/MS analysis.

UHPLC-MS/MS Analysis



Instrumentation:

 UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

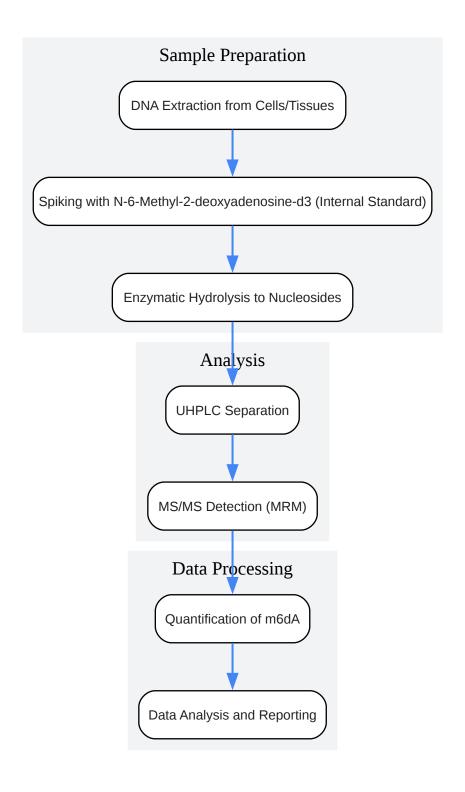
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: As specified in Table 1.

Mandatory Visualizations

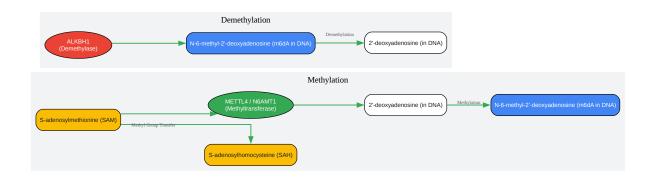




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Caption: Experimental workflow for m6dA quantification.





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